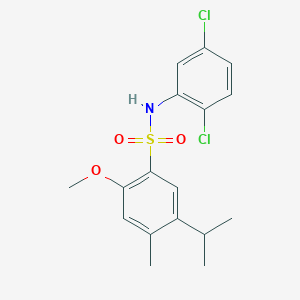![molecular formula C18H15NO5 B11480004 (2E)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-6-hydroxy-1,2-dihydro-3H-indol-3-one](/img/structure/B11480004.png)
(2E)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-6-hydroxy-1,2-dihydro-3H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy groups, a hydroxy group, and an indole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate indole derivative under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pH, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has shown potential in modulating various biochemical pathways. It is studied for its interactions with enzymes and receptors, providing insights into cellular processes and signaling.
Medicine
In medicine, (2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
Industrially, this compound is used in the development of advanced materials and pharmaceuticals. Its chemical properties make it suitable for applications in material science and drug formulation.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity and influence signaling pathways, leading to various biological effects. For example, it may inhibit oxidative enzymes, reducing oxidative stress and inflammation in cells.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one
- (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one
Uniqueness
Compared to similar compounds, (2E)-2-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6-HYDROXY-2,3-DIHYDRO-1H-INDOL-3-ONE stands out due to its indole core and the presence of both methoxy and hydroxy groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
(2E)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-6-hydroxy-1H-indol-3-one |
InChI |
InChI=1S/C18H15NO5/c1-23-16-6-3-10(7-17(16)24-2)15(21)9-14-18(22)12-5-4-11(20)8-13(12)19-14/h3-9,19-20H,1-2H3/b14-9+ |
InChI Key |
RXJVXNVMGRPXJE-NTEUORMPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/2\C(=O)C3=C(N2)C=C(C=C3)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=C2C(=O)C3=C(N2)C=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(2,6-dichlorophenyl)imino]naphthalen-1(4H)-one](/img/structure/B11479925.png)
![diethyl (2E)-2-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11479926.png)

![3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11479929.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11479932.png)


![N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11479959.png)
![N-[(3Z)-4-amino-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-yl]-3-cyclohexylpropanamide](/img/structure/B11479960.png)
![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11479963.png)
![2-[4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11479964.png)
![Benzimidazo[2,1-a]phthalazin-10-amine](/img/structure/B11479968.png)
![8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11479981.png)

